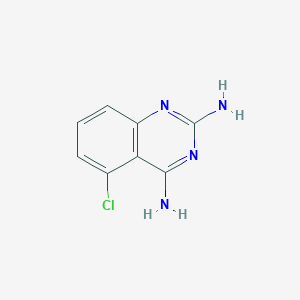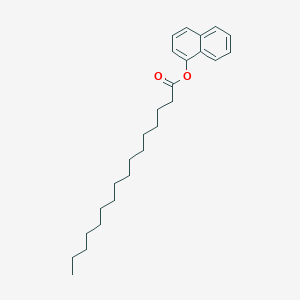
5-クロロキナゾリン-2,4-ジアミン
説明
5-Chloroquinazoline-2,4-diamine is an organic compound with the molecular formula C8H7ClN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
科学的研究の応用
5-Chloroquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
5-Chloroquinazoline-2,4-diamine is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The primary targets of these compounds are often specific molecular pathways involved in cancer development .
Mode of Action
Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines . This suggests that 5-Chloroquinazoline-2,4-diamine may interact with its targets to inhibit cell proliferation, a key process in tumor growth .
Biochemical Pathways
Given the antiproliferative effects observed in similar quinazoline derivatives, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Information on the pharmacokinetics of 5-Chloroquinazoline-2,4-diamine is currently limited. It is known that the compound is a solid at room temperature , suggesting that it may require a suitable delivery system to ensure bioavailability.
Result of Action
The result of 5-Chloroquinazoline-2,4-diamine’s action is likely to be a reduction in cell proliferation, given the observed effects of similar quinazoline derivatives . This could potentially lead to a decrease in tumor growth in the context of cancer treatment .
Action Environment
The action of 5-Chloroquinazoline-2,4-diamine may be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in some organic solvents such as ethanol, methanol, and chloroform . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used for delivery .
生化学分析
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
5-Chloroquinazoline-2,4-diamine can be synthesized through the chlorination of 2,4-diaminoquinazoline. The process involves dissolving 2,4-diaminoquinazoline in an anhydrous alcohol solvent and then introducing chlorine gas to achieve the chlorination reaction . The reaction conditions typically include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
Industrial production of 5-chloroquinazoline-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or other purification techniques .
化学反応の分析
Types of Reactions
5-Chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
類似化合物との比較
Similar Compounds
2,4-Diaminoquinazoline: The parent compound without the chlorine substitution.
4-Chloroquinazoline: A similar compound with the chlorine atom at a different position.
Quinazoline Derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
5-Chloroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position can enhance its ability to participate in certain reactions and interact with biological targets .
特性
IUPAC Name |
5-chloroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVDQDKAMWPQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169932 | |
| Record name | 2,4-Quinazolinediamine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-21-6 | |
| Record name | 2,4-Quinazolinediamine, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17511-21-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















